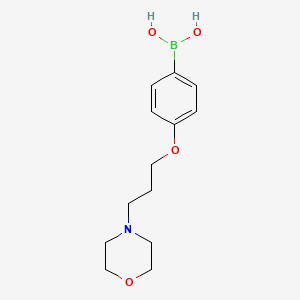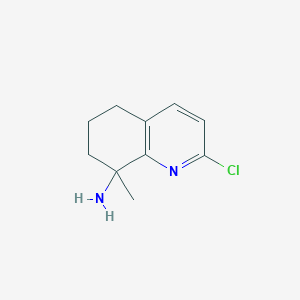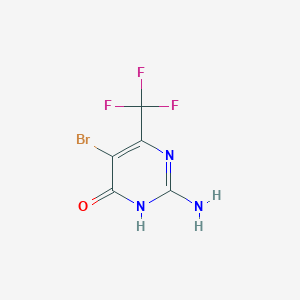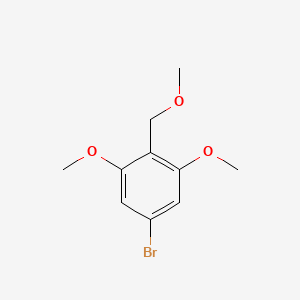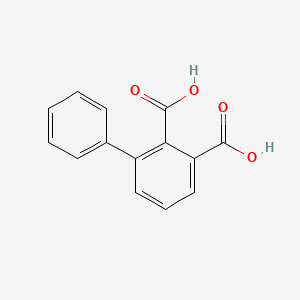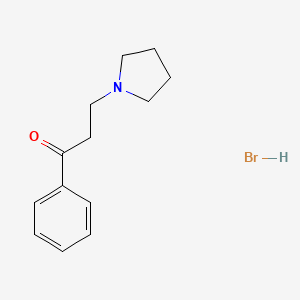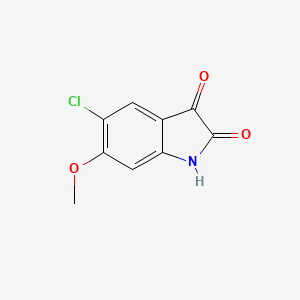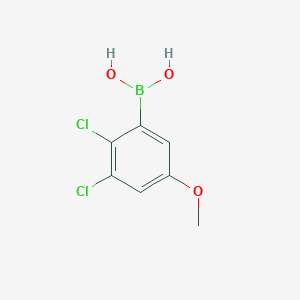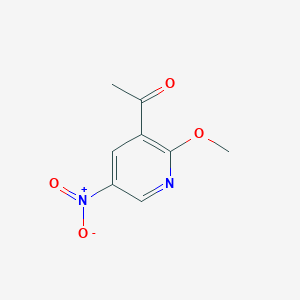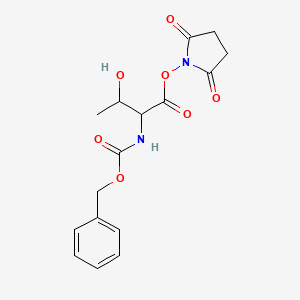
(2,5-Dioxopyrrolidin-1-yl) 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-THR-OSU, also known as N-alpha-Benzyloxycarbonyl-L-threonine succinimidyl ester, is a chemical compound with the molecular formula C16H18N2O7 and a molecular weight of 350.32 g/mol . It is commonly used in peptide synthesis due to its ability to form stable amide bonds.
準備方法
Synthetic Routes and Reaction Conditions
Z-THR-OSU is synthesized from N-Hydroxysuccinimide and N-Cbz-L-Threonine. The reaction involves the activation of the carboxyl group of N-Cbz-L-Threonine by N-Hydroxysuccinimide, forming the succinimidyl ester . The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of Z-THR-OSU follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The compound is usually purified by recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Z-THR-OSU primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the succinimidyl ester group. This group is highly reactive towards nucleophiles, making it suitable for peptide bond formation.
Common Reagents and Conditions
Nucleophiles: Amines, particularly primary and secondary amines, are common nucleophiles that react with Z-THR-OSU.
Conditions: Reactions are typically carried out in anhydrous solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with Z-THR-OSU are amide bonds, which are essential in peptide synthesis. The by-products usually include N-Hydroxysuccinimide.
科学的研究の応用
Z-THR-OSU is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry
In chemistry, Z-THR-OSU is used as a reagent for peptide synthesis. It facilitates the formation of stable amide bonds between amino acids, which is crucial for the synthesis of peptides and proteins.
Biology
In biological research, Z-THR-OSU is used to modify proteins and peptides. It helps in the study of protein-protein interactions, enzyme mechanisms, and the development of peptide-based drugs.
Medicine
In medicine, Z-THR-OSU is used in the development of peptide-based therapeutics. It is also used in the synthesis of peptide vaccines and diagnostic agents.
Industry
In the industrial sector, Z-THR-OSU is used in the large-scale synthesis of peptides and proteins for pharmaceutical and biotechnological applications.
作用機序
The mechanism of action of Z-THR-OSU involves the activation of the carboxyl group of N-Cbz-L-Threonine by N-Hydroxysuccinimide, forming a highly reactive succinimidyl ester. This ester reacts with nucleophiles, such as amines, to form stable amide bonds. The molecular targets are primarily amino groups in peptides and proteins, facilitating the formation of peptide bonds .
類似化合物との比較
Similar Compounds
Z-THR(TBU)-OSU: This compound is similar to Z-THR-OSU but contains a tert-butyl group, making it more hydrophobic.
Z-ALA-OSU: This compound is similar but uses alanine instead of threonine.
Z-GLY-OSU: This compound uses glycine instead of threonine.
Uniqueness
Z-THR-OSU is unique due to the presence of the threonine moiety, which provides additional functional groups for further chemical modifications. This makes it particularly useful in the synthesis of complex peptides and proteins.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZRUMKJVGFNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
